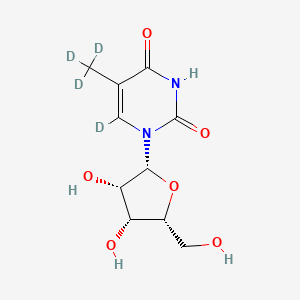

1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Efficient asymmetric syntheses of enantiomers of quinolonecarboxylic acid derivatives, demonstrating potential clinical significance due to their antibacterial properties, have been developed. These syntheses highlight the relevance of stereochemistry in the biological activity of pyrrolidine derivatives (Rosen et al., 1988). Additionally, the first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids, offering insights into the synthesis approaches that could be relevant for the target compound, have been reported (Bunnage et al., 2004).

Molecular Structure Analysis

Spectroscopic and density functional theory (DFT) studies have been conducted on novel pyrrolidine derivatives, revealing insights into their molecular structure through various spectroscopic techniques and quantum chemical calculations (Devi et al., 2018). These studies provide a foundation for understanding the molecular structure of similar compounds, including the target heptadeuteriopyrrolidine derivative.

Chemical Reactions and Properties

Research on pyrrolidine derivatives also encompasses the synthesis of novel compounds with specified stereochemistry through intermolecular [3+2] cycloaddition reactions, showcasing the chemical reactivity and potential transformations applicable to the target compound (Liu et al., 2000).

Physical Properties Analysis

The synthesis and characterization of pyrrolidine derivatives, including detailed spectroscopic investigation and computational studies, shed light on their physical properties. These studies often include analysis of the compound's hyperpolarizability, indicating its potential as a nonlinear optical (NLO) material, and other relevant physical properties (Devi et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of pyrrolidine derivatives are crucial for understanding their behavior and potential applications. For instance, studies on the synthesis and spectroscopic analysis of novel compounds provide insights into their reactivity, electronic structure, and interaction with other molecules (Devi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Organic Acids in Research and Industrial Applications

1. Organic Acids for Acidizing Operations : Organic acids, such as formic, acetic, citric, and lactic acids, have been explored for their roles in acidizing operations within oil and gas industries. These acids offer advantages over hydrochloric acid, such as lower corrosion rates and better penetration efficiency. Their use in high-temperature applications and for dissolving drilling-mud filter cakes demonstrates their versatility and potential for application in enhancing oil recovery processes (Alhamad, Alrashed, Munif, & Miskimins, 2020).

2. Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbial growth and fermentation have been documented. Understanding these effects is crucial for optimizing fermentation processes, especially in the production of biofuels and biorenewable chemicals. This research aids in developing strategies to mitigate inhibition and improve microbial tolerance, thereby enhancing production efficiencies (Jarboe, Royce, & Liu, 2013).

3. Antioxidant and Biological Activities : Carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, offering insights into their potential therapeutic applications. These findings support the exploration of carboxylic acids in developing natural additives for food preservation and potential pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

4. Liquid-Liquid Extraction of Carboxylic Acids : The recovery of carboxylic acids from aqueous solutions through liquid-liquid extraction (LLX) is critical for the production of bio-based plastics and other value-added chemicals. This review highlights the developments in solvent systems for the effective extraction of carboxylic acids, pointing towards more sustainable and efficient processes in chemical manufacturing (Sprakel & Schuur, 2019).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not available in the retrieved information.

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Eigenschaften

IUPAC Name |

1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D,4D;/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFTQCWTTYZKO-GOXZIFBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(N1[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)